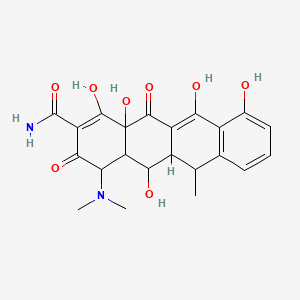

(4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

Description

This compound, commonly known as doxycycline hydrochloride, is a tetracycline-class antibiotic with the molecular formula C₂₂H₂₄N₂O₈ and a molecular weight of 444.440 g/mol . Its stereochemical configuration includes six defined stereocenters, including a dimethylamino group at position C4 and hydroxyl groups at positions C3, C5, C10, C12, and C12a . Doxycycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, making it effective against Gram-positive and Gram-negative bacteria, rickettsiae, and atypical pathogens . It is listed on the WHO Essential Medicines List for treating respiratory, genitourinary, and Lyme disease infections .

Properties

IUPAC Name |

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide is a derivative of tetracycline antibiotics. This compound exhibits a range of biological activities primarily associated with its antimicrobial properties. Its structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C22H26N2O9

- Molecular Weight : 462.46 g/mol

- CAS Number : 17086-28-1

- IUPAC Name : this compound

Like other tetracycline antibiotics, this compound functions primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit of bacteria and preventing the attachment of aminoacyl-tRNA to the ribosome. This action effectively halts bacterial growth and replication.

Key Mechanisms:

- Inhibition of Protein Synthesis : Prevents the formation of peptide bonds during translation.

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria as well as certain parasites.

Antimicrobial Properties

The compound has demonstrated significant activity against a variety of pathogens:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

- Parasites : Exhibits efficacy against Plasmodium falciparum, the causative agent of malaria.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Antitumor Activity :

- Antioxidant Properties :

Data Summary Table

Scientific Research Applications

Pharmacological Applications

- Antibiotic Activity : This compound is structurally related to tetracycline antibiotics. Research indicates that derivatives of tetracyclines exhibit broad-spectrum antibacterial activity by inhibiting protein synthesis in bacteria. The specific compound may have enhanced efficacy against resistant strains due to its unique structural features .

- Anticancer Properties : Preliminary studies suggest that compounds similar to this structure may exhibit anticancer activity. They could potentially inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Investigations into the compound's interaction with cancer cell lines are ongoing .

- Antidiabetic Effects : The development of chiral drug candidates has shown promise in treating diabetes by targeting multiple pathways. The compound's structural characteristics may allow it to interact effectively with enzymes involved in glucose metabolism .

Case Study 1: Antibiotic Efficacy

A study assessed the antibacterial properties of various tetracycline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications at the 4-position (similar to those in this compound) significantly improved binding affinity to bacterial ribosomes and increased antibacterial potency .

Case Study 2: Anticancer Activity

In vitro experiments were conducted using a derivative of this compound on human breast cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis. Molecular docking studies suggested optimal binding to the active site of key oncogenic proteins .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differentiation

Tetracyclines share a four-ring hydrocarbon core but differ in functional group substitutions, stereochemistry, and side chains. Key analogues include:

Table 1: Structural and Molecular Comparisons

Key Observations:

Stereochemistry :

- Doxycycline’s 4S,4aR,5S,5aR,6R,12aS configuration contrasts with sarecycline’s 4S,4aS,5aR,12aS stereochemistry, which alters ribosomal binding affinity .

- Amidochelocardin derivatives exhibit 4R or 4S configurations, affecting antimicrobial spectra .

Functional Group Modifications: Sarecycline’s C7 [(methoxy-methyl-amino)methyl] group enhances selectivity for Cutibacterium acnes, reducing off-target effects . Doxycycline’s C5 and C6 hydroxyls improve solubility and tissue penetration compared to earlier tetracyclines like tetracycline .

Pharmacological and Clinical Differences

Table 2: Pharmacokinetic and Clinical Profiles

Key Findings:

- Doxycycline : Broad activity due to unmodified C7 and C9 positions, enabling binding to diverse bacterial ribosomes .

- Sarecycline : Reduced systemic absorption minimizes side effects, making it safer for long-term acne treatment .

- Amidochelocardin Derivatives: Structural flexibility (e.g., C4 methylamino/dimethylamino) shows promise against drug-resistant strains like MRSA .

Mechanistic and Spectroscopic Insights

- Ribosomal Binding: Doxycycline’s C4 dimethylamino group forms critical hydrogen bonds with 16S rRNA, a feature shared with tetracycline but absent in sarecycline .

- Oxidation Kinetics: Doxycycline undergoes oxidation by N-chlorosuccinamide (NCS) in acidic media, with reaction rates influenced by its hydroxyl and dimethylamino groups .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step processes, including core tetracyclic structure formation and functional group introduction. Key steps include:

- Catalyst Selection : Use transition-metal catalysts (e.g., Pd or Ru-based) for stereoselective reactions, as highlighted in multi-step syntheses of tetracycline analogs .

- Reaction Optimization : Adjust temperature (e.g., 50–80°C for hydroxylation) and pressure (controlled inert atmosphere) to minimize side reactions .

- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the compound from stereoisomeric impurities .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% phosphoric acid and acetonitrile (85:15 v/v), flow rate 1.0 mL/min, and UV detection at 270 nm. Compare retention times against USP reference standards .

- NMR Spectroscopy : Analyze and NMR spectra to confirm functional groups (e.g., dimethylamino at δ 2.8–3.1 ppm, hydroxyls at δ 4.5–5.5 ppm) and stereochemistry .

Q. How does pH influence the compound’s stability during storage?

- Methodological Answer : Pharmacopeial guidelines specify a pH range of 5.0–6.5 for aqueous solutions to prevent degradation. Stability testing under accelerated conditions (40°C/75% RH for 6 months) with LC-MS monitoring can identify degradation products (e.g., epimerization at C4 or oxidation of hydroxyl groups) .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to tetracycline controls .

- Enzyme Inhibition : Screen against metalloproteinases (e.g., MMP-9) via fluorometric assays using quenched fluorescent substrates .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the octahydrotetracene core be resolved?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column (4.6 × 250 mm) with n-hexane/isopropanol (70:30) to separate enantiomers. Retention time differences >2 min indicate successful resolution .

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., selenomethionine) to resolve the 4S,4aR,5S,5aR,6R,12aS configuration. Refinement with SHELX software confirms absolute stereochemistry .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to the 30S ribosomal subunit (PDB: 4KZZ). Key interactions include hydrogen bonding between hydroxyl groups and A1493 and hydrophobic contacts with dimethylamino and the tetracycline-binding pocket .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-ribosome complex under physiological conditions (310 K, 0.15 M NaCl) .

Q. How can degradation pathways be analyzed under oxidative stress?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 3% HO at 40°C for 24 hours. Analyze via LC-QTOF-MS to identify oxidation products (e.g., quinone formation at C11 or hydroxylation at C10) .

- Isotope Labeling : Use -labeled HO to trace oxygen incorporation into degradation products via high-resolution mass spectrometry .

Q. What strategies mitigate batch-to-batch variability in stereochemical purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress (e.g., hydroxylation at C5) and trigger termination at >95% conversion .

- DoE Optimization : Use a central composite design to evaluate factors like catalyst loading (5–15 mol%), temperature (60–100°C), and stirring rate (200–600 rpm) on enantiomeric excess (EE) .

Contradictions in Evidence

- Stereochemical Descriptors : describes a (6S,12aR) configuration, while references (4S,4aR,5S,5aR,6R,12aS). This discrepancy may arise from different synthesis routes or typographical errors, necessitating validation via X-ray crystallography .

- Degradation Products : Pharmacopeial standards () list impurities up to 3.0%, whereas synthetic studies () report higher impurity levels under suboptimal conditions. Rigorous HPLC method validation (e.g., LOD <0.1%) is critical for compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.